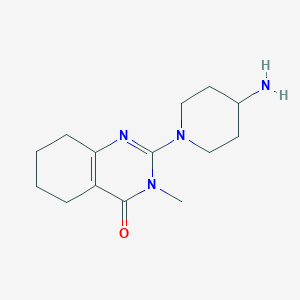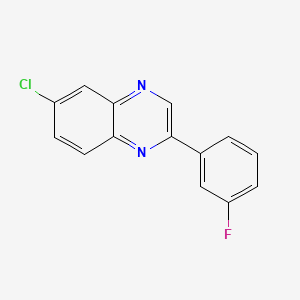
2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol is an organic compound with the molecular formula C16H18O3 It is known for its unique structure, which includes a phenylpropyl group attached to a methoxyphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol typically involves the reaction of 3-hydroxy-2-phenylpropanal with a methoxyphenol derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Hydroxy-2-phenylpropyl carbamate: Known for its anticonvulsant properties and used in medicinal chemistry.
Felbamate: A related compound with anticonvulsant activity but limited use due to toxicity concerns.
Uniqueness
2-(3-Hydroxy-2-phenylpropyl)-5-methoxyphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups, along with the phenylpropyl moiety, makes it a versatile compound for various applications.
特性
分子式 |
C16H18O3 |
|---|---|
分子量 |
258.31 g/mol |
IUPAC名 |
2-(3-hydroxy-2-phenylpropyl)-5-methoxyphenol |
InChI |
InChI=1S/C16H18O3/c1-19-15-8-7-13(16(18)10-15)9-14(11-17)12-5-3-2-4-6-12/h2-8,10,14,17-18H,9,11H2,1H3 |
InChIキー |
ROBQFHGCFSCNBN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)CC(CO)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


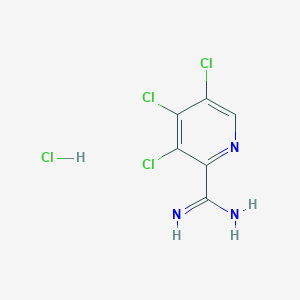
![3-(3-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855998.png)
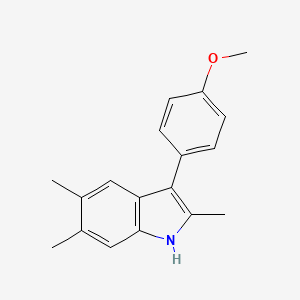
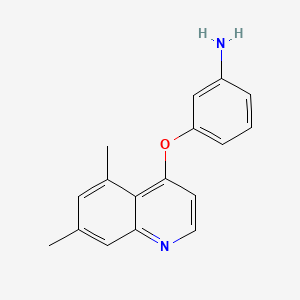

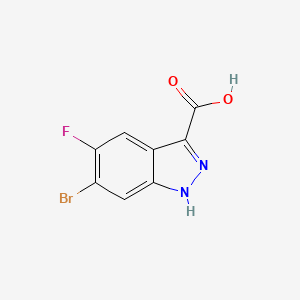
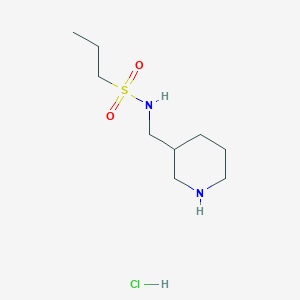
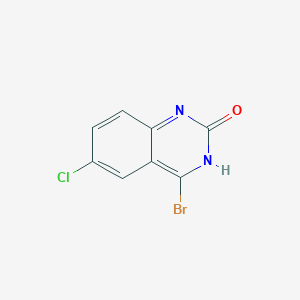

![(1-(4-Methoxyphenyl)-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B11856058.png)
